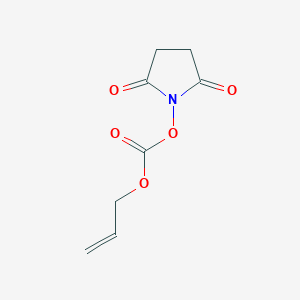

N-(Allyloxycarbonyloxy)succinimide

描述

Historical Context and Evolution of Allyloxycarbonyl (Alloc) Protecting Group Chemistry

Protecting groups are essential in multi-step organic synthesis, allowing for the selective modification of one functional group in the presence of others. wikipedia.orgyoutube.com The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group used primarily for amines. total-synthesis.comtcichemicals.com It is structurally related to other common carbamate (B1207046) protecting groups like Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethoxycarbonyl). total-synthesis.comhighfine.com

The value of the Alloc group lies in its unique deprotection conditions, which confer orthogonality with other protecting groups. total-synthesis.com While Boc is removed by acid and Fmoc by base, the Alloc group is cleaved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). total-synthesis.comhighfine.comsigmaaldrich.com This process, known as palladium-catalyzed allyl transfer, makes the Alloc group compatible with both Fmoc/tBu (tert-butyl) and Boc/Bzl (benzyl) strategies in solid-phase peptide synthesis (SPPS). sigmaaldrich.comiris-biotech.de

The development of the Alloc group provided a crucial tool for synthesizing complex molecules, such as cyclic peptides, glycopeptides, and other modified biomolecules where differential protection is required. sigmaaldrich.comresearchgate.net The initial methods for introducing the Alloc group often involved using allyl chloroformate (Alloc-Cl), which could lead to side reactions. researchgate.net The introduction of reagents like N-(Allyloxycarbonyloxy)succinimide provided a more stable and selective means of allyloxycarbonylation. tcichemicals.comtcichemicals.com Over the years, research has focused on optimizing the removal of the Alloc group to improve reaction yields, minimize side products like N-allylation, and develop more robust, air-stable catalysts. acs.org For instance, microwave-assisted deprotection methods have been developed to accelerate the cleavage process under atmospheric conditions. nih.gov

Significance of Activated Succinimide Esters in Modern Organic Synthesis

N-Hydroxysuccinimide (NHS) was first proposed for the preparation of "active esters" over 50 years ago. chemicalbook.com These esters are now indispensable tools in organic synthesis. amerigoscientific.com NHS esters are formed by the reaction of a carboxylic acid with N-hydroxysuccinimide, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.comfiveable.mewikipedia.org The resulting NHS ester is a key intermediate that activates the carboxyl group, making it highly susceptible to nucleophilic attack by primary amines to form stable amide bonds. fiveable.menih.gov

The significance of NHS esters stems from several key properties:

Reactivity and Selectivity: They react efficiently and selectively with primary aliphatic amines at physiological to slightly alkaline pH (7.2-9) to form stable amide linkages. nih.govglenresearch.comthermofisher.com While they can react with other nucleophiles, the resulting products are often less stable. glenresearch.com

Stability: NHS esters are relatively stable to hydrolysis compared to other activated esters, and many can be purified and stored, making them commercially available. chemicalbook.comglenresearch.com

Versatility: Their application is widespread, spanning peptide synthesis, bioconjugation, surface functionalization, and polymer science. amerigoscientific.com In bioconjugation, they are used to attach labels like fluorophores to proteins and oligonucleotides. amerigoscientific.comnih.govglenresearch.com In materials science, NHS-activated surfaces are used to immobilize biomolecules for applications in diagnostics and proteomics. amerigoscientific.com

The combination of stability, reactivity, and versatility has made NHS esters one of the most common and effective tools for creating covalent amide bonds in complex chemical and biological systems. chemicalbook.comamerigoscientific.com

Current Academic Research Landscape and Prospective Directions for this compound Investigations

Current research involving this compound and the Alloc group continues to focus on enhancing synthetic efficiency and expanding their applications. A major area of investigation is the development of improved deprotection protocols. Traditional methods using air-sensitive Pd(PPh₃)₄ can suffer from low yields and side reactions. acs.org Recent studies have introduced novel, air-stable palladium catalysts and optimized reaction conditions to achieve faster, higher-yielding deprotection, which is compatible with automated synthesis. acs.org

The application of this compound in the synthesis of complex biomolecules remains a key research driver. Its use in creating glycopeptide scaffolds is particularly noteworthy, as these compounds are crucial for studying the roles of carbohydrates in biological systems. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Furthermore, the synthesis of novel functional monomers using this reagent opens avenues for the development of new polymers and materials with tailored properties. sigmaaldrich.comsigmaaldrich.com

Prospective directions for research include:

Green Chemistry: Developing more environmentally friendly deprotection methods that avoid heavy metals or use them in catalytic, recyclable systems.

Bioconjugation: Exploring the use of the Alloc group in more complex bioconjugation strategies, potentially in combination with other orthogonal protecting groups for multi-step, site-specific protein modification.

Combinatorial Chemistry: Utilizing the orthogonality of the Alloc group in solid-phase synthesis to create diverse libraries of cyclic peptides and other complex molecules for drug discovery and material science applications. sigmaaldrich.com

New Reagents: Synthesizing novel activated esters related to this compound to fine-tune reactivity and selectivity for specific applications. acs.orgrsc.org

As synthetic chemistry continues to tackle increasingly complex molecular targets, the robust and orthogonal nature of the Alloc group, introduced via reagents like this compound, ensures its continued relevance and stimulates further investigation.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5/c1-2-5-13-8(12)14-9-6(10)3-4-7(9)11/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXALTPBNZNFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472673 | |

| Record name | N-(Allyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135544-68-2 | |

| Record name | N-(Allyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Allyloxycarbonyloxy)succinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Allyloxycarbonyloxy Succinimide

Chemical Synthesis Routes and Methodological Optimization

The preparation of N-(Allyloxycarbonyloxy)succinimide typically involves the reaction of N-hydroxysuccinimide (NHS) with an allyl-based carbonylating agent. The optimization of this process is crucial for achieving high purity and yield, which are essential for both research and industrial purposes.

The most common and direct pathway for the synthesis of this compound is the acylation of N-hydroxysuccinimide with allyl chloroformate. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction proceeds as follows:

N-hydroxysuccinimide + Allyl chloroformate → this compound + HCl

A variety of solvents and bases can be employed, each influencing the reaction rate, yield, and purity of the final product. The choice of base is critical to avoid side reactions, such as the decomposition of the chloroformate or the product. Tertiary amines, like triethylamine or diisopropylethylamine, are commonly used due to their non-nucleophilic nature. Inorganic bases such as sodium carbonate or potassium carbonate can also be utilized, often in a two-phase system.

The selection of the solvent is also a key parameter. Aprotic solvents like dichloromethane, chloroform, acetonitrile, or tetrahydrofuran are frequently used as they are inert under the reaction conditions and facilitate the dissolution of the reactants. The reaction temperature is typically maintained between 0 °C and room temperature to minimize the potential for side reactions and degradation of the product.

Below is a table summarizing typical reaction conditions for the synthesis of N-(alkoxycarbonyloxy)succinimide derivatives, which are analogous to the synthesis of this compound.

Table 1: Representative Reaction Conditions for the Synthesis of N-(Alkoxycarbonyloxy)succinimide Derivatives

| Chloroformate Precursor | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzyl Chloroformate | Triethylamine | Dichloromethane | 0 to RT | >90 |

| Ethyl Chloroformate | Sodium Carbonate | Acetonitrile/Water | 0 - 10 | 85-95 |

Note: The data in this table is compiled from general procedures for similar compounds and serves as a representative example.

While the direct acylation of N-hydroxysuccinimide is efficient, catalytic methods can offer advantages in terms of reaction rates and milder conditions. Nucleophilic catalysts are known to accelerate the acylation of alcohols and amines. In the context of this compound synthesis, compounds like 4-dimethylaminopyridine (DMAP) can be employed as a catalyst. DMAP functions by forming a highly reactive N-acylpyridinium intermediate with allyl chloroformate, which is then rapidly attacked by N-hydroxysuccinimide.

The catalytic cycle can be summarized as follows:

Allyl chloroformate + DMAP → Allyloxycarbonyl-DMAP⁺ Cl⁻ (reactive intermediate)

Allyloxycarbonyl-DMAP⁺ Cl⁻ + N-hydroxysuccinimide → this compound + DMAP + HCl

This catalytic approach can lead to higher yields and faster reaction times, particularly when less reactive chloroformates are used. However, the use of such catalysts requires careful control of reaction conditions to prevent side reactions.

For both industrial and large-scale research applications, the development of scalable and efficient synthetic processes is paramount. Process intensification strategies for the synthesis of activated esters like this compound focus on improving reaction efficiency, reducing waste, and simplifying workup procedures. mdpi.comnih.govresearchgate.netnih.gov

One approach to process intensification is the use of continuous flow reactors. mdpi.com In a flow system, reactants are continuously pumped through a heated or cooled tube, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, better heat management, and enhanced safety compared to traditional batch processes. For the synthesis of this compound, a flow process could involve mixing streams of N-hydroxysuccinimide with a base and allyl chloroformate in a microreactor, followed by in-line purification.

Another scalability consideration is the use of a two-phase system, which can simplify the purification process. For instance, a one-pot, two-phase method has been described for the synthesis of the related compound N-(benzyloxycarbonyl)succinimide. google.com This method avoids the isolation of the intermediate N-hydroxysuccinimide, reducing operational steps and costs. google.com A similar strategy could be adapted for this compound, where the reaction is carried out in an aqueous-organic biphasic medium, with the product being extracted into the organic phase.

Mechanistic Investigations of this compound Synthesis

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and minimizing the formation of impurities.

The formation of this compound from N-hydroxysuccinimide and allyl chloroformate is believed to proceed through a nucleophilic acyl substitution mechanism. The reaction is initiated by the deprotonation of the hydroxyl group of N-hydroxysuccinimide by a base, forming the more nucleophilic N-hydroxysuccinimidyl anion.

The subsequent step involves the collapse of the tetrahedral intermediate, with the expulsion of the chloride ion as a leaving group, to form the final product, this compound. The transition state for this step involves the partial formation of the new C-O bond and the partial breaking of the C-Cl bond.

Computational studies on similar acylation reactions of N-hydroxysuccinimide can provide insights into the energetics of the transition states and intermediates involved.

Kinetic studies of the formation of this compound are essential for quantifying the effects of various reaction parameters on the reaction rate. While specific kinetic data for the synthesis of Alloc-OSu is not extensively reported in the literature, studies on the aminolysis of N-hydroxysuccinimide esters and the solvolysis of chloroformate esters provide valuable insights into the reactivity of the involved functional groups. mst.eduacs.orgresearchgate.net

The rate of the reaction is expected to be dependent on the concentrations of both N-hydroxysuccinimide and allyl chloroformate, as well as the nature and concentration of the base used. The reaction is likely to follow second-order kinetics, being first order with respect to both the N-hydroxysuccinimidyl anion and allyl chloroformate.

The rate law can be expressed as:

Rate = k[N-hydroxysuccinimidyl anion][Allyl chloroformate]

The rate constant, k, would be influenced by the solvent polarity, temperature, and the presence of any catalysts. Kinetic studies would typically involve monitoring the disappearance of reactants or the appearance of the product over time using techniques such as HPLC or NMR spectroscopy. Such studies are crucial for optimizing reaction conditions to achieve the desired conversion in a minimal amount of time.

Computational Chemistry in Synthesis Pathway Analysis

Computational chemistry has emerged as a powerful tool for the in-depth analysis and optimization of synthetic pathways. By employing theoretical models and calculations, chemists can gain a deeper understanding of reaction mechanisms, predict the feasibility of different synthetic routes, and identify key factors influencing reaction outcomes. In the context of the synthesis of this compound, which is typically prepared from N-hydroxysuccinimide and allyl chloroformate, computational methods can provide valuable insights into the reaction dynamics.

The synthesis of this compound involves the acylation of the hydroxyl group of N-hydroxysuccinimide with allyl chloroformate. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Computational analysis of this synthesis pathway can focus on several key aspects:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to map out the potential energy surface of the reaction. This allows for the identification of the most probable reaction mechanism, whether it proceeds through a concerted pathway or a stepwise mechanism involving a tetrahedral intermediate. The transition state structures for each step can be located and characterized, providing a detailed picture of the bond-breaking and bond-forming processes.

Thermodynamic and Kinetic Analysis: Computational models can be used to calculate the Gibbs free energy of reaction (ΔG), providing a measure of the thermodynamic favorability of the synthesis. Furthermore, the activation energies (Ea) for the key steps in the proposed mechanism can be determined. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions such as temperature and catalyst choice.

Solvent Effects: The choice of solvent can significantly impact the rate and selectivity of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction pathway. By calculating the reaction energetics in various solvent environments, it is possible to predict the optimal solvent for the synthesis of this compound.

Role of the Base: The base plays a critical role in scavenging the HCl produced during the reaction. Computational studies can investigate the interaction of different bases (e.g., triethylamine, pyridine) with the reactants and intermediates. This can help in understanding how the choice of base influences the reaction rate and the stability of the intermediates.

The data generated from such computational studies can be summarized in tables to provide a clear comparison of different reaction parameters. For instance, a table could present the calculated activation energies and reaction energies for the synthesis in different solvents, allowing for a rational selection of the most suitable reaction medium.

Table 1: Calculated Activation Energies (Ea) and Reaction Energies (ΔE) for the Synthesis of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Ea (kcal/mol) | ΔE (kcal/mol) |

| Acetonitrile | 37.5 | 15.2 | -25.8 |

| Dichloromethane | 8.9 | 16.5 | -23.1 |

| Tetrahydrofuran | 7.5 | 17.1 | -22.5 |

| Diethyl Ether | 4.3 | 18.9 | -20.3 |

| Hexane | 1.9 | 20.5 | -18.7 |

Note: The data in this table is hypothetical and for illustrative purposes only. It represents the type of information that would be generated from a detailed computational study.

Another important aspect that can be investigated computationally is the analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants. The energies and shapes of these orbitals can provide insights into the reactivity and selectivity of the reaction. For example, the interaction between the HOMO of N-hydroxysuccinimide and the LUMO of allyl chloroformate is expected to be a key factor in the initial stages of the reaction.

Table 2: Frontier Molecular Orbital Energies of Reactants

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| N-hydroxysuccinimide | -7.2 | -0.5 | 6.7 |

| Allyl chloroformate | -8.5 | 1.2 | 9.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Fundamental Reactivity and Chemical Transformations Involving N Allyloxycarbonyloxy Succinimide

Electrophilic Reactivity of the Allyloxycarbonyl Moiety

The N-(Allyloxycarbonyloxy)succinimide molecule possesses several electrophilic sites, but the most reactive center for nucleophilic attack is the carbonyl carbon of the activated ester. This high degree of electrophilicity is a direct result of the electronic effects exerted by the adjacent oxygen atoms and the N-succinimidyl group.

The electron density distribution in the allyloxycarbonyl moiety is significantly influenced by the presence of two oxygen atoms flanking the carbonyl carbon. These oxygen atoms, being highly electronegative, withdraw electron density from the carbonyl carbon via induction, rendering it highly electron-deficient and thus susceptible to attack by nucleophiles. This effect is further amplified by the N-hydroxysuccinimide (OSu) portion of the molecule, which acts as an excellent leaving group. The structure contains a reactive acyl group that is primed for transfer to a nucleophile.

While the carbonyl carbon is the primary site of electrophilic reactivity, other parts of the allyloxycarbonyl group, such as the allyl group's double bond, can potentially react with certain reagents, although this is not the primary pathway in its role as a protecting group reagent.

Nucleophilic Attack Mechanisms on the Activated Carbonyl Center

The primary reaction of this compound involves the nucleophilic acyl substitution at the activated carbonyl carbon. This reaction proceeds through a well-established tetrahedral intermediate mechanism, which is characteristic of acyl transfer reactions.

The mechanism can be detailed in two main steps:

Nucleophilic Attack: A nucleophile (Nu-H), typically a primary or secondary amine, attacks the electrophilic carbonyl carbon of the Alloc-OSu molecule. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon is sp³-hybridized. ksu.edu.sa

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the N-hydroxysuccinimide anion. This leaving group is stabilized by resonance, making it a very favorable process. Following the departure of the leaving group, a proton transfer from the nucleophile (if it was neutral, like an amine) to a base in the medium completes the reaction, yielding the Alloc-protected nucleophile and the N-hydroxysuccinimide byproduct.

This reaction is typically carried out under mild, often slightly basic, conditions to ensure the nucleophilicity of the amine. The general reaction is illustrated below:

C₃H₅-O-CO-OSu + R-NH₂ → C₃H₅-O-CO-NH-R + HOSu

The strength of the nucleophile plays a key role in the reaction kinetics. Stronger nucleophiles, such as primary amines, react more rapidly than weaker ones.

| Nucleophile Type | General Reactivity | Typical Reaction Conditions |

|---|---|---|

| Primary Amines (e.g., R-NH₂) | High | Aprotic solvent (e.g., DCM, DMF), often with a mild base (e.g., NaHCO₃) |

| Secondary Amines (e.g., R₂NH) | Moderate | Similar to primary amines, may require slightly longer reaction times |

| Alcohols (e.g., R-OH) | Low | Requires stronger base or catalyst; generally slower than aminolysis |

| Thiols (e.g., R-SH) | Moderate | Can react, but selectivity for amines is generally high in competitive scenarios |

Role of the Succinimide Leaving Group in Reaction Efficiency and Selectivity

The efficiency and selectivity of this compound as an acylating agent are critically dependent on the properties of the N-hydroxysuccinimide (NHS) leaving group. A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure. libretexts.orgmasterorganicchemistry.com The N-hydroxysuccinimide anion meets these criteria exceptionally well.

The effectiveness of the NHS leaving group can be attributed to several factors:

Stabilization of the Anion: Upon cleavage, the negative charge on the oxygen atom is delocalized through resonance across the carbonyl groups of the succinimide ring. This resonance stabilization lowers the energy of the leaving group, making its departure from the tetrahedral intermediate thermodynamically favorable.

Acidity of the Conjugate Acid: The conjugate acid, N-hydroxysuccinimide, is weakly acidic. This corresponds to its anion being a weak base, a primary characteristic of a good leaving group. masterorganicchemistry.com

Enhanced Reactivity: The presence of the NHS ester activates the carbonyl group towards nucleophilic attack, making the reaction proceed under mild conditions with high yields. ksu.edu.saresearchgate.net This activation is more pronounced than that provided by simpler alkoxide leaving groups.

The use of the NHS ester allows for high chemoselectivity, particularly for the acylation of amines over other nucleophiles like alcohols or water, due to the higher nucleophilicity of amines under typical reaction conditions.

| Leaving Group | Relative Reactivity of Ester | Stability of Anion | Common Use |

|---|---|---|---|

| N-Hydroxysuccinimide (NHS) | High | High (Resonance Stabilized) | Amine protection, Bioconjugation |

| Pentafluorophenol | Very High | High (Inductive Effect) | Peptide synthesis |

| Chloride (from Allyl Chloroformate) | Very High | High (Anion of strong acid) | Amine protection |

| Alkoxide (e.g., from a methyl ester) | Low | Low (Strong Base) | General esters, not for activation |

Side Reactions and Byproduct Formation in this compound Mediated Transformations

While Alloc-OSu is a highly effective reagent, side reactions can occur, particularly when working with complex molecules such as amino acids and peptides that possess multiple nucleophilic sites. biosynth.com

Common side reactions include:

Reaction with other nucleophilic side chains: In peptide synthesis, amino acids such as lysine, serine, threonine, and tyrosine contain nucleophilic side chains (amino, hydroxyl, and phenol groups, respectively). While the α-amino group is generally the most reactive nucleophile, reactions at these side chains can occur, leading to undesired byproducts if they are not appropriately protected. biosynth.com

Hydrolysis: N-hydroxysuccinimide esters are susceptible to hydrolysis, especially under basic conditions. researchgate.net The presence of water in the reaction medium can lead to the hydrolysis of Alloc-OSu back to allyloxycarboxylic acid and NHS, reducing the yield of the desired protected product.

Formation of N-acylurea: If carbodiimide coupling agents are used in situ to generate the active ester, a common side reaction is the rearrangement to an unreactive N-acylurea, which can complicate purification. researchgate.net

Several strategies can be employed to minimize the formation of byproducts and enhance the yield of the desired Alloc-protected product.

Control of Reaction Conditions: Maintaining anhydrous conditions is crucial to prevent hydrolysis of the active ester. The reaction temperature is typically kept low to moderate to enhance selectivity and minimize side reactions. The pH should be controlled, as high basicity can accelerate hydrolysis and other side reactions. researchgate.net

Orthogonal Protection Strategy: In the context of peptide synthesis, a robust orthogonal protecting group strategy is essential. iris-biotech.deorganic-chemistry.org This involves protecting all other reactive functional groups in the molecule with groups that are stable under the conditions used for Alloc protection. For instance, hydroxyl groups of serine and threonine are often protected as tert-butyl ethers.

Purification of Reagents: Using highly purified Alloc-OSu and substrates can prevent side reactions caused by impurities.

Stoichiometry Control: Careful control over the stoichiometry of the reactants can maximize the yield of the desired product and minimize the formation of byproducts from excess reagents.

When this compound reacts with a chiral nucleophile, such as an α-amino acid, the stereochemical integrity of the nucleophile is a critical consideration. The reaction mechanism of nucleophilic acyl substitution at the carbonyl carbon of Alloc-OSu does not involve the stereocenter of the chiral nucleophile.

The attack of the amine nucleophile occurs at the sp²-hybridized, achiral carbonyl carbon. Throughout the formation and collapse of the tetrahedral intermediate, the bonds to the chiral α-carbon of the amino acid are not broken or reformed. Consequently, the reaction is not expected to cause racemization at the stereocenter of the amino acid. The configuration of the chiral center is retained in the final Alloc-protected product.

However, racemization can be a concern in peptide synthesis under certain conditions, particularly during the activation step of the carboxylic acid of the N-protected amino acid for coupling to another amino acid. peptide.com The use of pre-activated esters like Alloc-OSu for amine protection itself is a very low-risk step for racemization of the nucleophile. The primary concern for stereochemical control lies in subsequent steps of a synthetic sequence rather than in the initial protection reaction with Alloc-OSu.

Applications of N Allyloxycarbonyloxy Succinimide in Organic Synthesis

Protecting Group Chemistry Utilizing the Allyloxycarbonyl (Alloc) Group

The Alloc group is a carbamate-based protecting group valued for its unique deprotection conditions, which grant it orthogonality to many other common protecting groups. Alloc-OSu is a preferred reagent for introducing this group due to its reactivity and the ease of purification, as the N-hydroxysuccinimide byproduct is water-soluble.

Selective Introduction of the Alloc Group

Alloc-OSu is an efficient electrophilic reagent for the allyloxycarbonylation of nucleophiles, most notably amines. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the Alloc-OSu, leading to the displacement of the N-hydroxysuccinimide leaving group.

The protection of primary and secondary amines is a cornerstone of peptide synthesis and other areas of organic chemistry to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org Alloc-OSu reacts readily with these amines under mild basic conditions to form stable Alloc-carbamates. highfine.com The reaction is typically carried out in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile, with a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the liberated N-hydroxysuccinimide. fishersci.co.uk

| Substrate | Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Primary/Secondary Amine | Alloc-OSu | DIPEA or TEA | DCM or THF | Room Temperature, 1-4 hours |

In the synthesis of complex molecules with multiple functional groups, such as peptides, orthogonal protection strategies are essential. iris-biotech.de An orthogonal system allows for the selective deprotection of one functional group in the presence of others. organic-chemistry.org The Alloc group is a key component of such strategies because its removal conditions—palladium(0) catalysis—are distinct from those used for other common amine protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). highfine.combiosynth.com

The Alloc group is stable to the acidic conditions used to cleave Boc groups (e.g., trifluoroacetic acid) and the basic conditions used for Fmoc group removal (e.g., piperidine). highfine.comsigmaaldrich.com This stability allows chemists to selectively unmask a specific amine for further reaction while other parts of the molecule remain protected. nih.gov

| Protecting Group | Cleavage Condition | Stability of Alloc Group |

|---|---|---|

| Fmoc | Base (e.g., Piperidine) | Stable |

| Boc | Strong Acid (e.g., TFA) | Stable |

| Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | Cleaved |

| Alloc | Pd(0) and Scavenger | Cleaved |

The chemical modification of complex natural products like the glycopeptide antibiotic teicoplanin is a significant challenge due to the presence of multiple reactive sites. nih.gov Achieving site-selectivity is crucial for developing new analogs with improved properties. nih.gov While specific literature detailing the use of Alloc-OSu for the site-selective functionalization of teicoplanin is not extensively documented, the principles of its reactivity allow for such applications.

Teicoplanin possesses several amino groups with different steric environments and nucleophilicities. By carefully controlling reaction conditions (e.g., stoichiometry of Alloc-OSu, temperature, and solvent), it is possible to achieve selective protection of the most accessible or most nucleophilic amine. This strategy enables chemists to differentiate between similar functional groups, allowing for subsequent modifications at other positions of the complex scaffold.

Mechanisms and Methodologies for Alloc Deprotection

The mild and specific conditions required for the cleavage of the Alloc group are what make it particularly valuable in modern organic synthesis.

The removal of the Alloc group is most commonly achieved through a palladium(0)-catalyzed reaction, often referred to as a Tsuji-Trost-type allylation. wpmucdn.comwikipedia.org This process involves a π-allyl palladium intermediate and requires a nucleophilic "allyl scavenger" to regenerate the catalyst and consume the allyl group.

The catalytic cycle can be described in the following steps:

Oxidative Addition : A Pd(0) species, typically formed in situ from a precursor like tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, displacing the carbamate (B1207046) and forming a cationic η³-π-allylpalladium(II) complex. organic-chemistry.orgnrochemistry.com

Decarboxylation : The resulting carbamate anion is unstable and spontaneously decarboxylates to release carbon dioxide and the free amine.

Nucleophilic Attack & Reductive Elimination : A nucleophilic scavenger attacks the π-allyl ligand. Depending on the nature of the scavenger ("soft" vs. "hard"), this can occur either by direct attack on the allyl group or via initial coordination to the palladium center followed by reductive elimination. organic-chemistry.orgnrochemistry.com This step transfers the allyl group to the scavenger and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Commonly used scavengers include soft nucleophiles like morpholine, dimedone, and tributyltin hydride, as well as hydride donors like phenylsilane. wpmucdn.com The choice of scavenger can be critical to avoid side reactions, such as the re-allylation of the deprotected amine.

| Catalyst Precursor | Common Scavengers | Solvent | Typical Conditions |

|---|---|---|---|

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DCM | Room Temperature, <1 hour |

| Pd(PPh₃)₄ | Morpholine | THF/DCM | Room Temperature, 1-2 hours |

| Pd(dba)₂ / PPh₃ | Tributyltin hydride (Bu₃SnH) | DCM | Room Temperature, <1 hour |

Alternative Deprotection Methods and Their Selectivity

The allyloxycarbonyl (Alloc) protecting group is prized for its unique cleavage conditions, which are orthogonal to acid-labile (like Boc and t-Bu) and base-labile (Fmoc) protecting groups. thaiscience.info The standard method for Alloc removal involves a palladium(0)-catalyzed reaction. However, a variety of alternative and refined methods have been developed to improve efficiency, selectivity, and environmental sustainability.

The classic deprotection procedure utilizes a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger to trap the allyl cation intermediate. thaiscience.infoub.edu The choice of scavenger is critical to prevent side reactions, such as the re-alkylation of the deprotected amine. A range of scavengers has been investigated, each with specific advantages. For instance, amine-borane complexes like dimethylamine-borane (Me₂NH·BH₃) have been shown to be highly effective for the quantitative removal of the Alloc group from secondary amines on a solid phase, outperforming other scavengers like morpholine or phenylsilane (PhSiH₃). researchgate.net Tributyltin hydride was used in early studies due to its rapid and selective reaction, but its toxicity and removal difficulties have led to the exploration of tin-free alternatives. electronicsandbooks.com

More recently, metal-free deprotection methods have been developed to address environmental and catalyst-poisoning concerns. One such method employs an iodine-water (I₂/H₂O) system, which induces iodocyclization of the Alloc group, leading to its removal. acs.org This protocol has been optimized for on-resin ε-Lys(Alloc) removal and can be integrated into a one-pot deprotection-coupling sequence, demonstrating its compatibility with sustainable peptide manufacturing. acs.org

Microwave-assisted synthesis has also been applied to the deprotection of Alloc groups. nih.gov This technique significantly accelerates the cleavage process, allowing for the removal of Alloc and allyl ester groups in minutes at moderate temperatures (e.g., 38°C) under atmospheric conditions. This speed reduces the risk of palladium catalyst oxidation and requires fewer reagents compared to traditional room-temperature methods. nih.gov

Below is a table summarizing various deprotection methods for the Alloc group.

| Method | Catalyst / Reagent | Scavenger | Conditions | Key Features |

| Classic Palladium(0) | Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DCM, 15-45 min | Standard, efficient method. ub.edu |

| Amine-Borane Scavenger | Pd(PPh₃)₄ | Dimethylamine-borane (Me₂NH·BH₃) | Solid-phase, 40 min | Quantitative removal from secondary amines, no allyl back-alkylation. researchgate.net |

| Microwave-Assisted | Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DMF, 2 x 5 min @ 38°C | Rapid deprotection, less reagent-intensive, atmospheric conditions. nih.gov |

| Metal-Free Iodocyclization | I₂/H₂O | N/A | PC/EtOAc, 50°C, 1.5 h | Environmentally sustainable, compatible with one-pot deprotection-coupling. acs.org |

| Hydrostannolytic | Palladium(0) catalyst | Tributyltin hydride | Room temp, minutes | Very fast and selective, but suffers from toxicity and removal issues of tin compounds. electronicsandbooks.com |

Influence of Substrate Structure on Deprotection Efficiency

The efficiency of Alloc group removal is not uniform across all substrates; it can be significantly influenced by the structure of the peptide or molecule to which it is attached. Key factors include the nature of the amine being protected (primary vs. secondary) and the properties of the solid support used in Solid-Phase Peptide Synthesis (SPPS).

Studies have highlighted differences in the reaction kinetics of deprotection between primary and secondary amines. For example, the palladium-catalyzed removal of an Alloc group from a secondary amine can exhibit different kinetics compared to its removal from the primary α-amino group of an amino acid. researchgate.net This suggests that the steric and electronic environment immediately surrounding the carbamate linkage plays a direct role in the rate of catalytic cleavage.

In the context of SPPS, the solid support (resin) can also impact deprotection efficiency. Research has shown that the deprotection rate of the Alloc group can be dependent on the type of resin used. thaiscience.info This dependency may arise from several factors, including the swelling properties of the resin in the reaction solvent, which affects reagent accessibility to the reaction sites. The polarity and chemical nature of the resin matrix and any associated linkers can also influence the local reaction environment, potentially stabilizing or destabilizing key intermediates in the catalytic cycle. For instance, a time course study on the deprotection of Alloc-protected dynorphin A derivatives revealed significantly different reaction times depending on whether the synthesis was performed on a PAL-PEG-PS resin or a different support. thaiscience.info

Advancements in Peptide and Bioconjugate Synthesis

The synthesis of complex peptides and bioconjugates requires a sophisticated toolbox of orthogonal protecting groups to allow for selective chemical modifications at specific sites. The Alloc group, introduced using N-(Allyloxycarbonyloxy)succinimide, is a key component of this toolbox. Its stability under both the acidic conditions used for Boc group removal and the basic conditions for Fmoc group removal makes it an invaluable tool for advanced synthetic strategies. thaiscience.info This orthogonality allows for selective deprotection and subsequent modification of specific amino acid side chains while the peptide remains attached to a solid support, enabling the creation of branched peptides, cyclic peptides, and various bioconjugates.

This compound as a Reagent in Peptide Synthesis

It is important to clarify the specific role of this compound in peptide synthesis. This compound is not a "coupling reagent" in the sense that it directly facilitates the formation of a peptide bond between two amino acids. peptidescientific.comuni-kiel.de Instead, its function is to act as an efficient agent for the introduction of the allyloxycarbonyl (Alloc) protecting group onto a nucleophilic site, typically the α-amino or side-chain amino group of an amino acid.

Once an amino acid is protected with the Alloc group, it becomes a building block for peptide synthesis. The actual peptide bond formation (coupling) is then carried out by dedicated coupling reagents, such as carbodiimides (e.g., DCC, DIC) or onium salts (e.g., HBTU, HATU). peptidescientific.compeptide.com The presence of the Alloc group is strategic; it provides an orthogonal protection scheme that is crucial for complex synthetic routes. thaiscience.infosigmaaldrich.com

Applications in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the Alloc group is widely used for the protection of amino acid side chains, particularly lysine, ornithine, or diaminopropionic acid. thaiscience.infosigmaaldrich.com Its compatibility with the popular Fmoc/tBu protection strategy is a major advantage. thaiscience.info In a typical Fmoc-based SPPS workflow, the peptide chain is assembled using Fmoc-protected amino acids, while specific side chains requiring later modification are protected with the Alloc group. wpmucdn.combachem.com

After the full peptide backbone is assembled, the Alloc group can be selectively removed on-resin using a palladium(0) catalyst without affecting the acid-labile side-chain protecting groups (like tBu, Trt, Boc) or the N-terminal Fmoc group. thaiscience.info This unmasks a specific amine on the peptide, which can then be used for various modifications:

On-resin cyclization: A lactam bridge can be formed by coupling the newly deprotected side-chain amine with a side-chain carboxylic acid. nih.gov

Branched peptide synthesis: A new peptide chain can be synthesized starting from the deprotected side-chain amine.

Conjugation: Reporter molecules, such as fluorophores, biotin, or lipids, can be attached to the specific site.

This on-resin, site-specific modification strategy avoids many of the challenges associated with solution-phase modifications of unprotected peptides, such as side reactions and purification difficulties. thaiscience.info

Solution-Phase Peptide Synthesis Methodologies

While SPPS is dominant for many applications, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) remains important, particularly for the large-scale production of shorter peptides and for segment condensation strategies to build very large proteins. bachem.comresearchgate.net

In LPPS, the Alloc group serves the same fundamental purpose of providing orthogonal protection. researchgate.net In a segment condensation approach, smaller protected peptide fragments are synthesized and purified in solution and then coupled together. The Alloc group can be used to protect the N-terminus of one fragment or a side-chain amine within a fragment. bachem.comresearchgate.net Its selective removal allows for the controlled unmasking of a specific amino group for the subsequent coupling reaction, without disturbing other protecting groups like benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc) that are also common in solution-phase strategies. bachem.com This controlled, stepwise approach is essential for minimizing side reactions and ensuring the homogeneity of the final product. researchgate.netnih.gov

Prevention of Racemization in this compound Mediated Couplings

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical side reaction in peptide synthesis. uni-kiel.deresearchgate.net The risk is highest during the carboxyl group activation step required for peptide bond formation, especially for amino acids like cysteine and histidine. nih.govnih.govpeptide.com The prevention of racemization is primarily dependent on the choice of coupling method and additives, rather than the Alloc protecting group itself. uni-kiel.debachem.com

When an Alloc-protected amino acid is being coupled to a growing peptide chain, standard low-racemization protocols are employed. The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate. uni-kiel.de To suppress this pathway, coupling reagents are almost always used in combination with additives.

Common strategies to minimize racemization include:

Carbodiimide/Additive Method: Using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). peptide.combachem.comsci-hub.st These additives react with the activated amino acid to form an active ester that is less prone to racemization than the O-acylisourea intermediate formed by the carbodiimide alone. bachem.comsci-hub.st

Onium Salt Reagents: Employing phosphonium or aminium/uronium salt-based reagents like PyBOP, HBTU, or HATU. peptidescientific.compeptide.com These reagents are pre-activated or react rapidly in situ with the amino acid to form active esters that couple efficiently while minimizing the risk of racemization. peptide.com HATU, in particular, is known for its high coupling rates and low racemization tendency. peptidescientific.com

Base Selection: The choice of base used during coupling can also influence racemization. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred to minimize proton abstraction from the α-carbon. uni-kiel.denih.gov

Therefore, while this compound provides the crucial Alloc protecting group, ensuring the chiral purity of the final peptide requires the careful application of established, low-racemization coupling protocols during the peptide bond-forming steps. acs.orgbachem.com

Synthesis of Glycopeptide Scaffolds and Analogs

This compound is utilized as a fundamental building block in the chemical synthesis of glycopeptides, which are peptides bearing covalently linked carbohydrate moieties. sigmaaldrich.comlookchem.comlookchem.com Glycosylation is a crucial post-translational modification that influences protein folding, stability, and function. The chemical synthesis of glycopeptides allows for the creation of homogeneous samples with defined glycan structures, which is essential for studying their biological roles but challenging to achieve through biological expression systems. unifi.itarkat-usa.org

In the context of Solid Phase Peptide Synthesis (SPPS), the Alloc group is employed to protect the amino group of amino acids or peptide fragments. nih.gov This protection prevents unwanted side reactions during the sequential coupling of amino acids to build the peptide backbone. The orthogonality of the Alloc group is particularly advantageous; it can be selectively removed without affecting other common protecting groups used in Fmoc/tBu-based peptide synthesis. iris-biotech.de This enables the specific modification of a deprotected amine, such as the attachment of a carbohydrate unit, at a precise location within the peptide sequence. The resulting glycopeptide scaffolds are invaluable tools for developing synthetic vaccines, studying protein-carbohydrate interactions, and investigating the impact of glycosylation on peptide conformation and activity. unifi.itnih.gov

Preparation of Bioconjugates and Prodrugs

The strategic use of this compound extends to the preparation of sophisticated bioconjugates and prodrugs. The Alloc protecting group provides a temporary shield for reactive amine functionalities during the assembly of different molecular components. This is essential for directing chemical reactions to specific sites and avoiding the formation of undesired byproducts.

A notable application is in the synthesis of glycopeptide prodrugs. For instance, research has been conducted on the synthesis of bisphosphonated glycopeptide prodrugs intended for the treatment of conditions like osteomyelitis. sigmaaldrich.com In such syntheses, this compound is used to introduce the Alloc group onto an amine, facilitating the controlled construction of the glycopeptide core before the attachment of the active drug component (the bisphosphonate) and any targeting moieties. The final deprotection step releases the functional amine, yielding the complete prodrug conjugate. This modular approach, enabled by orthogonal protecting groups like Alloc, is central to creating targeted drug delivery systems where the active compound is released under specific physiological conditions.

Development of Macrocyclic Peptides with N-Alkylated Residues

The development of macrocyclic peptides, particularly those containing N-alkylated amino acid residues, represents a significant strategy for improving the therapeutic potential of peptides. N-alkylation can enhance metabolic stability and cell permeability by disrupting the hydrogen-bonding network of the peptide backbone. nih.gov However, the synthesis of these modified peptides presents challenges, especially during the coupling of an amino acid to the secondary amine of an N-alkylated residue. nih.gov

This compound plays a crucial role in managing these synthetic complexities. By protecting primary amines with the Alloc group, chemists can selectively perform N-alkylation on specific residues. Subsequently, the robust nature of the Alloc group ensures it remains intact during challenging coupling steps. The ability to selectively deprotect the Alloc-protected amine at a later stage allows for further modifications or for the completion of the peptide sequence. This control is vital for constructing complex architectures like cyclic peptides where both backbone and side-chain modifications are precisely orchestrated to achieve desired pharmacological properties. nih.gov

Synthesis of Diverse Organic Architectures

Functional Cyclic Carbonate Monomers from 2-Amino-1,3-Propanediols

This compound is an effective reagent for the synthesis of functional cyclic carbonate monomers derived from 2-amino-1,3-propanediols (serinol). sigmaaldrich.comlookchem.comrsc.org These monomers are valuable precursors for creating functional polymers with applications in materials science and biomedicine.

The synthesis involves the reaction of serinol with this compound. The succinimidyl ester acts as a highly reactive leaving group, facilitating the efficient transfer of the allyloxycarbonyl group to the primary amine of serinol. This reaction yields allyl-1,3-dihydroxypropan-2-ylcarbamate. rsc.org This intermediate can then be cyclized to form the corresponding functional cyclic carbonate. The Alloc group in this context serves not as a protecting group but as a key part of the final molecular structure, introducing a functional handle (the allyl group) that can be used for subsequent polymer modifications via click chemistry or other polymerization techniques.

Table 1: Representative Synthesis of an Alloc-Functionalized Diol

| Parameter | Value |

|---|---|

| Starting Material | 2-Amino-1,3-propanediol (Serinol) |

| Reagent | This compound |

| Solvent System | THF-DI Water Mixture (1:1 v/v) |

| Base | Sodium Carbonate |

| Reaction Conditions | Ice-cold equilibration, then addition of reagent |

| Product | Allyl-1,3-dihydroxypropan-2-ylcarbamate |

Data derived from an experimental procedure for synthesizing functional diols. rsc.org

Synthesis of Alloc-Protected Amino Aldehydes for On-Resin Reductive Alkylation

In solid-phase synthesis, on-resin modifications are crucial for building molecular diversity. Reductive alkylation is a powerful method for introducing substituents to the N-terminus of a resin-bound peptide. This process requires a free primary or secondary amine on the peptide and an aldehyde.

This compound is used to prepare the necessary Alloc-protected amino aldehydes. The Alloc group protects the amino functionality of an amino alcohol, which is then oxidized to the corresponding aldehyde. This Alloc-protected amino aldehyde can be used in on-resin reductive alkylation reactions. The Alloc group's stability during the oxidation and subsequent reductive amination steps is critical. Furthermore, its selective removal under palladium catalysis makes it an ideal choice for complex synthetic schemes where other protecting groups must remain intact. nih.gov Recent advancements have focused on developing more efficient, air-stable palladium catalysts for Alloc group removal, enhancing its practicality for both in-solution and on-resin applications. nih.gov

Applications in Oligonucleotide Synthesis and Modification

The chemical synthesis of oligonucleotides is a cornerstone of molecular biology and therapeutics, enabling the production of primers, probes, and antisense agents. wikipedia.orgnih.gov This automated, solid-phase process relies on the sequential addition of phosphoramidite building blocks and involves a cycle of chemical reactions, including deprotection, coupling, capping, and oxidation.

Modification of oligonucleotides with functional groups, such as amines, is often required to conjugate them to other molecules like peptides, proteins, or fluorescent dyes. nih.gov These amino-modifiers can be introduced at the 5'-terminus, 3'-terminus, or internally. This compound is used to protect these amino groups with the Alloc functionality. This protection is essential to prevent the reactive amine from interfering with the phosphoramidite chemistry during the synthesis cycles. The Alloc group is stable to the acidic and oxidative conditions of the synthesis but can be cleanly removed at the end of the process, allowing for the specific and high-yield conjugation of the desired molecule to the oligonucleotide. nih.gov

Table 2: Compounds Mentioned

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | Alloc-OSu |

| 2-Amino-1,3-propanediol | Serinol |

| Allyl-1,3-dihydroxypropan-2-ylcarbamate | - |

| N-methylimidazole | - |

| Acetic anhydride | - |

| Dichloroacetic acid | - |

| Trichloroacetic acid | - |

Role in Urea Macrocyclic Molecule Synthesis

This compound, commonly abbreviated as Alloc-ONSu, serves as a crucial reagent in the multi-step synthesis of urea-bridged macrocyclic molecules. Its primary function is not in the final cyclization step itself, but in the essential preparatory stage of creating the linear diamine precursors. Specifically, Alloc-ONSu is employed as an efficient protecting group for primary amines. clockss.org

The synthesis of complex macrocycles requires a strategic approach where reactive functional groups are temporarily masked to prevent unwanted side reactions during subsequent chemical transformations. In the synthesis of certain urea macrocycles, linear amino acids are used as foundational building blocks. The amine functionality of these amino acids must be protected before further modifications to the carboxylic acid end of the molecule can be made. clockss.org

A documented application of Alloc-ONSu is in the protection of ω-amino acids, such as 3-aminopropionic acid and 6-aminohexanoic acid. clockss.org The reaction involves treating the amino acid with this compound, which results in the formation of a stable allyloxycarbonyl (Alloc) carbamate on the nitrogen atom. This Alloc group is robust enough to withstand the conditions of subsequent reactions but can be selectively removed later in the synthetic sequence under mild conditions, typically using a palladium(0) catalyst. clockss.org

The research conducted by Hurevich et al. provides a clear example of this strategy. They utilized Alloc-ONSu to prepare Alloc-protected amino acids, which were then converted into Alloc-protected amino aldehydes. These aldehydes are key intermediates that are further elaborated on a solid support to build the full-length linear diamine precursor. clockss.org Only after the linear chain is fully assembled is the Alloc group removed to reveal the free amine, which then undergoes the final cyclization reaction to form the urea macrocycle. clockss.org

Table 1: Protection of ω-Amino Acids using this compound clockss.org

| Starting Material | Product | Yield (%) |

| 3-Aminopropionic acid | 3-(Allyloxycarbonylamino)propionic acid | 100 |

| 6-Aminohexanoic acid | 6-(Allyloxycarbonylamino)hexanoic acid | 76 |

N Allyloxycarbonyloxy Succinimide in Chemical Biology and Protein Science

Site-Specific Protein Modification and Derivatization

The capacity to modify proteins at specific locations is fundamental to studying their function, structure, and interactions. N-(Allyloxycarbonyloxy)succinimide, often abbreviated as Alloc-NHS or Alloc-OSu, serves as a key tool in this endeavor by selectively and temporarily blocking amine groups, thereby directing subsequent chemical reactions to other sites on a protein or peptide.

Ubiquitination, the attachment of the 76-amino acid protein ubiquitin to a substrate protein, is a pivotal post-translational modification that governs a vast array of cellular processes, from protein degradation to DNA repair and cell signaling. nih.govnih.gov Studying the effects of ubiquitination at specific sites has been challenging due to the difficulty in producing homogenous samples of ubiquitinated proteins. Chemical synthesis strategies employing reagents like this compound have been instrumental in overcoming this obstacle.

The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in peptide synthesis because it is stable under various conditions but can be removed under mild treatment, typically using a palladium catalyst. ug.edu.pl this compound is an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines—such as the N-terminal amine and the ε-amine of lysine residues—under physiological or slightly alkaline conditions to form a stable carbamate (B1207046) linkage. thermofisher.com

In the context of ubiquitination studies, Alloc-NHS is used to protect all the lysine residues and the N-terminus of a ubiquitin molecule. nih.govfrontiersin.org This protection strategy leaves only the C-terminal carboxyl group of ubiquitin available for modification or ligation. By blocking all other reactive amines, researchers can ensure that ubiquitin is attached to a target protein or peptide exclusively through its C-terminus, mimicking the natural isopeptide bond formed by enzymatic machinery. This approach is fundamental for the semi-synthesis of well-defined, site-specifically ubiquitinated proteins for biochemical and structural analysis. nih.govfrontiersin.org

The reversible ubiquitination of histones, particularly the monoubiquitination of H2A and H2B, is a critical epigenetic mark involved in gene regulation and the DNA damage response. nih.gov Deubiquitinases (DUBs) are enzymes that remove ubiquitin from substrates, and understanding their specificities is crucial for deciphering their biological roles and for developing therapeutic inhibitors. nih.govnih.gov

A significant application of this compound is in the generation of homogenous, site-specifically ubiquitinated histones to be used as substrates in DUB assays. nih.govfrontiersin.org In a key methodology, ubiquitin with all its amine groups protected by Alloc groups is chemically ligated to a specific lysine residue on a histone (e.g., H2A or H2B). nih.gov The resulting ubiquitinated histone is a defined, hydrolyzable conjugate that can be used to probe the activity and specificity of various DUBs. This chemical ligation approach provides a more economical and accessible alternative to solid-phase peptide synthesis for producing these essential research tools. nih.govfrontiersin.org

Using these substrates, researchers have been able to qualitatively and quantitatively characterize a panel of histone DUBs, confirming known specificities and uncovering new ones. nih.gov

Table 1: Deubiquitinase (DUB) Specificity for Ubiquitinated Histones

| Deubiquitinase (DUB) | Substrate Specificity | Research Finding | Source |

|---|---|---|---|

| BAP1 | H2A-Ub | Confirmed as a potent H2A-deubiquitinase. | nih.gov |

| USP22 | H2A-Ub | Confirmed as an H2A-specific DUB. | nih.gov |

| USP3 | H2A-Ub & H2B-Ub | Showed activity against both H2A-Ub and H2B-Ub. | nih.gov |

Enzyme assays often require specifically modified peptide substrates to measure catalytic activity accurately. genscript.com For instance, studying protein phosphatases requires peptide substrates that are phosphorylated at a specific serine, threonine, or tyrosine residue. nih.gov The synthesis of these phosphopeptides is a multi-step process where unwanted side reactions must be prevented. nih.gov

This compound plays a crucial role in these syntheses by providing temporary protection for primary amine groups (the N-terminus and lysine side chains). By reacting the peptide with Alloc-NHS, the amine groups are rendered unreactive. This allows for the subsequent, selective phosphorylation of a specific hydroxyl-containing residue. Once the phosphorylation is complete, the Alloc groups can be cleanly removed using a palladium catalyst, yielding the desired phosphopeptide substrate with high purity. This strategy ensures that the modification is introduced only at the intended site, which is essential for creating reliable substrates for kinase and phosphatase assays. lboro.ac.ukrsc.orglboro.ac.uk

Ubiquitination Studies and Branched Protein Analysis

Design of Bioactive Molecules

The chemical synthesis of complex bioactive molecules, such as antibiotics and their analogs, relies heavily on the strategic use of protecting groups to manage the reactivity of various functional groups. This compound provides a reliable method for amine protection in these intricate synthetic pathways.

Teicoplanin is a glycopeptide antibiotic used to treat serious Gram-positive bacterial infections. The synthesis of novel teicoplanin derivatives is an important strategy for overcoming antibiotic resistance and for developing compounds with dual antibacterial and antiviral activities. nih.govnih.gov

The synthesis of these complex analogs involves the specific modification of the teicoplanin core. For example, in the creation of derivatives with superbasic guanidino groups, a side chain containing a carboxylic acid is first synthesized. nih.gov This carboxylic acid is then activated by converting it into an N-hydroxysuccinimide (NHS) ester. This "active ester" readily reacts with the primary amino group on the teicoplanin pseudoaglycone to form a stable amide bond, successfully coupling the side chain to the antibiotic core. nih.gov

While this specific example illustrates the use of NHS to activate a carboxyl group for coupling, the broader context of synthesizing complex side chains and modifying large molecules like teicoplanin often requires the protection of other reactive sites. This compound is an ideal reagent for such purposes, where it could be used to temporarily protect an amine on a synthetic fragment before it is coupled to the main antibiotic structure, preventing polymerization or other side reactions.

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Alloc-NHS, Alloc-OSu |

| Ubiquitin | Ub |

| Histone H2A | H2A |

| Histone H2B | H2B |

| Teicoplanin | - |

| N-hydroxysuccinimide | NHS |

| N,N'-Diisopropylcarbodiimide | EDC |

| Serine | Ser, S |

| Threonine | Thr, T |

| Tyrosine | Tyr, Y |

Strategies for Enhanced Substrate Solubility in Biological Systems

The limited solubility of peptides and proteins in aqueous buffers can present a significant challenge in various applications within chemical biology and protein science, including in vitro assays, structural studies, and drug delivery. Poor solubility often leads to aggregation, which can result in a loss of biological activity and inaccurate experimental results. To address this, various strategies have been developed to enhance the aqueous solubility of these biomolecules. One such strategy involves the temporary modification of the substrate with solubilizing moieties. While not as common as other methods like PEGylation, the introduction of the allyloxycarbonyl (Alloc) protecting group, via the reagent this compound, has been explored in the context of peptide synthesis to mitigate aggregation, which is intrinsically linked to solubility.

The principle behind using protecting groups to enhance solubility lies in altering the physicochemical properties of the peptide or protein. By masking certain functional groups, particularly those on hydrophobic amino acid side chains, it is possible to disrupt the intermolecular interactions that lead to aggregation and precipitation in aqueous environments. The Alloc group, being relatively small and polar, can contribute to this effect.

Research in the field of peptide synthesis has indirectly highlighted the role of protecting groups in maintaining the solubility of growing peptide chains. Difficult sequences, particularly those rich in hydrophobic residues, are prone to aggregation on the solid-phase support, leading to incomplete reactions and low yields. The use of protecting groups on the side chains of amino acids can disrupt the formation of secondary structures like β-sheets, which are often precursors to aggregation. While the primary role of the Alloc group in these contexts is orthogonal protection, its presence can incidentally improve the solvation of the protected peptide.

For instance, studies on the solid-phase synthesis of hydrophobic peptides have shown that the choice of protecting groups can significantly impact the successful synthesis and subsequent purification of the target peptide. While specific quantitative data on the direct impact of Alloc protection on the final solubility of a peptide in a biological buffer is not extensively documented in comparative studies, the underlying principle is supported by the broader understanding of how surface chemistry modifications can influence solubility.

To illustrate the general strategies employed to enhance peptide solubility, the following table summarizes common approaches:

| Strategy | Description | Example |

| Amino Acid Substitution | Replacing hydrophobic amino acids with hydrophilic ones. | Substituting a Leucine with a Lysine. |

| pH Adjustment | Modifying the pH of the solution to increase the net charge of the peptide, thereby enhancing electrostatic repulsion and interaction with water. | Dissolving a peptide with a high pI in an acidic buffer. |

| Addition of Solubilizing Tags | Covalently attaching highly soluble molecules, such as polyethylene glycol (PEG), to the peptide. | PEGylation of a therapeutic protein to increase its half-life and solubility. |

| Use of Chaotropic Agents | Employing substances like urea or guanidinium chloride to disrupt the hydrogen-bonding network of water and interfere with hydrophobic interactions. | Using urea to solubilize inclusion bodies. |

| Temporary Modification with Protecting Groups | Introducing protecting groups to mask hydrophobic or reactive moieties that contribute to aggregation. | The use of the Alloc group on lysine side chains during peptide synthesis can prevent aggregation. |

The following table presents hypothetical comparative data to illustrate the potential effect of different solubilization strategies on a model hydrophobic peptide. It is important to note that these are representative values and the actual solubility enhancement would be sequence and condition-dependent.

| Peptide Modification | Solubility in PBS (pH 7.4) (mg/mL) | Fold Increase |

| Unmodified Model Peptide | 0.1 | 1 |

| Model Peptide with 2x Leu -> Lys substitutions | 0.8 | 8 |

| PEGylated Model Peptide (20 kDa PEG) | 5.0 | 50 |

| Alloc-protected Model Peptide (on Lys side chains) | 0.5 | 5 |

While the direct application of this compound solely for the purpose of enhancing substrate solubility in biological systems is not a widely reported primary strategy, the principles of its use in peptide synthesis to prevent aggregation provide a foundation for its potential in this area. Further research focused specifically on quantifying the solubility enhancement of various biomolecules upon Alloc protection would be necessary to fully establish this as a routine method for improving substrate performance in aqueous biological environments.

Emerging Trends and Future Research Directions

Green Chemistry Approaches in N-(Allyloxycarbonyloxy)succinimide Synthesis and Application

The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to syntheses involving the Alloc group. A primary focus has been the deprotection step, which traditionally relies on palladium catalysts, often air-sensitive and requiring hazardous solvents.

Recent breakthroughs include the development of a metal-free, on-resin Alloc removal protocol. This method utilizes readily available iodine and water in environmentally sensible solvents like PolarClean and ethyl acetate tcichemicals.com. This approach not only avoids the use of rare and toxic heavy metals like palladium but also circumvents the need for hazardous solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) tcichemicals.com. Furthermore, this iodine-based deprotection can be integrated into a one-pot process with subsequent peptide coupling, significantly improving process efficiency and reducing waste tcichemicals.com.

Another key aspect of greening Alloc chemistry is the move away from per- and polyfluoroalkyl substances (PFAS), such as trifluoroacetic acid (TFA), which are commonly used for cleaving peptides from the resin support. Research has demonstrated that Alloc-based solid-phase peptide synthesis (SPPS) is compatible with PFAS-free cleavage protocols, opening avenues for more sustainable peptide manufacturing on a large scale tcichemicals.com. These advancements position Alloc-based strategies as a more sustainable alternative to traditional methods, particularly the widely used Fmoc/t-Bu SPPS which is heavily reliant on fossil-fuel-derived reagents tcichemicals.com.

| Green Chemistry Initiative | Traditional Method | Emerging Green Alternative | Key Advantages |

| Alloc Deprotection | Pd(0) complexes (e.g., Pd(PPh₃)₄) in hazardous solvents (DCM, DMF) | I₂/H₂O in green solvents (e.g., PolarClean/ethyl acetate) | Metal-free, avoids hazardous solvents, uses readily available reagents. tcichemicals.com |

| Resin Cleavage | Trifluoroacetic acid (TFA), a PFAS chemical | PFAS-free cleavage protocols (e.g., AcOH/FeCl₃) | Eliminates persistent environmental pollutants. tcichemicals.com |

| Overall Process | Multi-step deprotection and coupling with intermediate work-ups | One-pot, on-resin deprotection and coupling | Increased efficiency, reduced waste, lower Process Mass Intensity (PMI). tcichemicals.com |

Development of Novel Alloc-Based Protecting Group Reagents with Enhanced Selectivity

The utility of the Alloc group is defined by its unique deprotection conditions, which makes it orthogonal to many other common protecting groups like Boc (acid-labile) and Fmoc (base-labile). This orthogonality is crucial for complex multi-step syntheses, such as those for branched or cyclic peptides. Future research is focused on creating new reagents and methods that enhance the selectivity and efficiency of Alloc-based strategies.

One innovative approach is the development of "transprotection" methodologies. In a one-pot process, the Alloc group can be catalytically removed in the presence of another acylating agent, such as di-tert-butyl dicarbonate, effectively transforming an Alloc-protected amine into a Boc-protected one without isolating the intermediate amine nih.gov. This method streamlines synthetic sequences by allowing chemists to switch protecting groups under mild conditions nih.gov.

Furthermore, new acylating reagents are being developed to improve the introduction of the Alloc group while minimizing side reactions. For instance, the use of Alloc-azide allows for the protection of amino acids in a one-pot reaction without the need for temporary protection of the carboxylic acid function, and the byproducts are easily removed mdpi.com. Similarly, novel Fmoc/Alloc-oxime reagents have been shown to be stable, highly reactive, and afford protected amino acids in high yields with minimal contamination from dipeptide or tripeptide byproducts, a common issue with traditional reagents like Alloc-Cl sigmaaldrich.com. The exploration of polymer-supported Alloc reagents also presents a promising direction for simplifying purification and improving reagent recycling.

Integration of Alloc Chemistry in Automated Synthesis Platforms

The demand for high-throughput synthesis of peptides and other complex molecules has driven the integration of robust chemical methods into automated platforms, including continuous-flow systems. The Alloc protecting group is well-suited for such applications due to the potential for rapid and efficient deprotection cycles.

Microwave-assisted synthesis has emerged as a key technology for accelerating chemical reactions. Researchers have developed methods for the microwave-assisted cleavage of Alloc and allyl ester protecting groups in SPPS sigmaaldrich.com. This technique dramatically reduces deprotection times—from hours at room temperature to just a few minutes at slightly elevated temperatures (e.g., 38°C) sigmaaldrich.com. This speed allows for the rapid removal of the protecting group before the palladium catalyst has a chance to oxidize and become inactive, even under atmospheric conditions without the need for strict inert gas purging nih.gov.

This rapid, reliable deprotection is highly compatible with automated synthesis platforms. A hypothetical automated cycle could involve:

Automated synthesis of the peptide chain.

A programmed pause for the robotic addition of the deprotection catalyst solution.

A brief, automated microwave-assisted deprotection step.

Continuation of the synthesis with on-resin modifications or further chain elongation nih.gov.

This seamless integration of Alloc deprotection into continuous-flow and automated synthesizers facilitates the efficient production of complex molecules like cyclic and branched peptides, which require orthogonal protection schemes researchgate.netpolytechnique.edu.

Exploration of this compound in Materials Science Applications

While the primary applications of this compound have been in peptide and organic synthesis, its utility in materials science is an emerging area of research. A key application is its use as a reagent for the synthesis of functional cyclic carbonate monomers mdpi.comnih.gov. These monomers can be derived from versatile chemical platforms like 2-amino-1,3-propanediols mdpi.comnih.gov.

Cyclic carbonates are important precursors for producing biodegradable polymers, such as polycarbonates and polyurethanes, through ring-opening polymerization . The synthesis of these monomers using this compound allows for the introduction of an Alloc-protected amine. This protected functional group offers several possibilities for future materials development:

Post-Polymerization Functionalization: After polymerization, the Alloc group can be removed under mild, specific conditions to expose a primary amine. This amine can then be used to graft other molecules, such as bioactive peptides, drugs, or targeting ligands, onto the polymer backbone.